![molecular formula C12H14N2O2 B1427685 Methyl-1-Isopropyl-1H-benzo[d]imidazol-5-carboxylat CAS No. 284672-84-0](/img/structure/B1427685.png)

Methyl-1-Isopropyl-1H-benzo[d]imidazol-5-carboxylat

Übersicht

Beschreibung

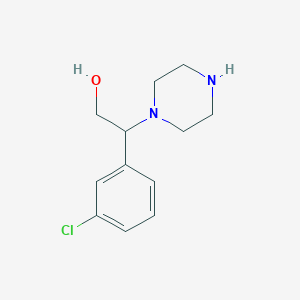

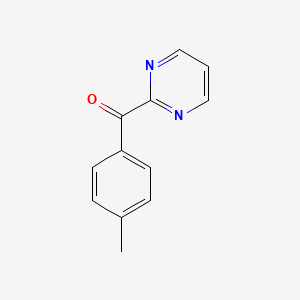

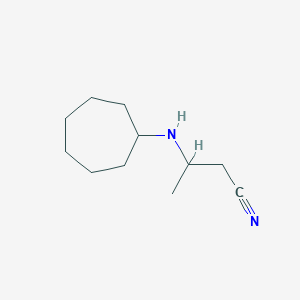

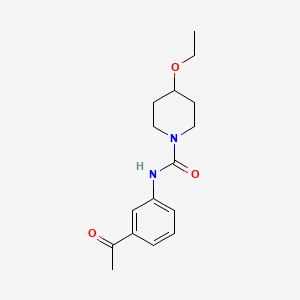

“Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

The molecular weight of “Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate” is 218.26 . The Inchi Code is 1S/C12H14N2O2/c1-8(2)14-7-13-10-5-4-9(6-11(10)14)12(15)16-3/h4-8H,1-3H3 .

Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

“Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate” is a white or colorless solid that is highly soluble in water and other polar solvents .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Imidazolderivate, einschließlich Methyl-1-Isopropyl-1H-benzo[d]imidazol-5-carboxylat, wurden auf ihre potenziellen antibakteriellen Eigenschaften untersucht. Die Struktur des Imidazols ermöglicht die Synthese von Verbindungen, die das Wachstum verschiedener bakterieller Stämme gezielt hemmen können. Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz .

Antifungal und Antimykobakterielle Eigenschaften

Die antifungalen und antimykobakteriellen Aktivitäten von Imidazolverbindungen sind von Bedeutung, insbesondere bei der Behandlung von Infektionen, die durch Pilze und Mycobacterium tuberculosis verursacht werden. Die Synthese von Imidazol-basierten Molekülen hat zur Entwicklung von Behandlungen für Krankheiten wie Tuberkulose geführt, was das therapeutische Potenzial dieser Verbindungen zeigt .

Entzündungshemmende und Antipyretische Anwendungen

Imidazolderivate zeigen entzündungshemmende und antipyretische Wirkungen, wodurch sie sich für die Behandlung von entzündlichen Erkrankungen und Fieber eignen. Der Mechanismus beinhaltet die Modulation der Zytokinproduktion und die Hemmung entzündlicher Signalwege, wodurch die Symptome gelindert und die Patientenergebnisse verbessert werden .

Antitumor- und Antikrebsanwendungen

Forschungen haben gezeigt, dass Imidazolderivate, einschließlich this compound, Antitumoreigenschaften besitzen. Sie können so konzipiert werden, dass sie die Proliferation von Krebszellen stören und Apoptose induzieren, was sie zu potenziellen Kandidaten für Antikrebsmedikamente macht .

Antivirale und Antioxidative Effekte

Die antiviralen und antioxidativen Eigenschaften von Imidazolverbindungen werden auf ihr Potenzial untersucht, Virusinfektionen zu behandeln und oxidativen Stress zu reduzieren. Diese Eigenschaften sind nützlich bei der Entwicklung von Therapien für Krankheiten, bei denen virale Aktivität und oxidativer Schaden weit verbreitet sind .

Anti-Amöben- und Antihelminthische Aktivitäten

Imidazolderivate sind auch für ihre Anti-Amöben- und Antihelminthischen Aktivitäten bekannt, die bei der Behandlung von parasitären Infektionen wichtig sind. Durch die Störung der biologischen Prozesse von Amöben und Helminthen können diese Verbindungen die Parasiten effektiv eliminieren und die Infektion behandeln .

Antiulkus-Potenzial

Verbindungen wie this compound haben sich bei der Behandlung von Geschwüren als vielversprechend erwiesen. Sie wirken, indem sie die Sekretion von Magensäure hemmen oder die Magenschleimhaut schützen, und bieten so einen therapeutischen Ansatz zur Behandlung von Magengeschwüren .

Synthese von Funktionsmolekülen

Der Imidazolring ist eine Schlüsselkomponente bei der Synthese von Funktionsmolekülen, die in verschiedenen alltäglichen Anwendungen verwendet werden. Die Vielseitigkeit der Imidazolstruktur ermöglicht die Herstellung von Molekülen mit spezifischen Eigenschaften, die für eine Vielzahl von Anwendungen zugeschnitten werden können .

Wirkmechanismus

Target of Action

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is a compound that belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The specific pathways and downstream effects influenced by Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate remain to be elucidated.

Pharmacokinetics

Imidazole compounds are generally known for their polar nature, which should improve their pharmacokinetic parameters . .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

methyl 1-propan-2-ylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-6-9(12(15)16-3)4-5-11(10)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCCMMKHGSOLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743081 | |

| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284672-84-0 | |

| Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)

![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)

![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)

![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)